molecular formula C5H8O5 B3286498 D-Xylono-1,5-lactone CAS No. 82796-87-0

D-Xylono-1,5-lactone

Cat. No. B3286498
CAS RN: 82796-87-0
M. Wt: 148.11 g/mol
InChI Key: XXBSUZSONOQQGK-FLRLBIABSA-N
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Description

D-Xylono-1,5-lactone is a lactone derivative of xylonic acid. It is an intermediate in the pentose and glucuronate interconversion pathway and can be formed from either D-xylonic acid or D-xylose . It is a simple 5 carbon sugar that is found in a variety of edible plants .


Synthesis Analysis

This compound can be produced by the genetically modified bacterium Escherichia coli and yeast Saccharomyces cerevisiae and Kluyveromyces lactis . Expression of NAD±dependent D-xylose dehydrogenase of Caulobacter crescentus in either E. coli or in a robust, hydrolysate-tolerant, industrial Saccharomyces cerevisiae strain has resulted in D-xylonate titres, which are comparable to those seen with G. oxydans .


Molecular Structure Analysis

The molecular formula of this compound is C5H8O5 . It has an average mass of 148.114 Da and a monoisotopic mass of 148.037170 Da .


Chemical Reactions Analysis

This compound is involved in the D-xylose degradation pathway . The enzyme D-xylose 1-dehydrogenase catalyzes the reaction D-xylose + NADP+ = this compound + NADPH .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C5H8O5 . It has an average mass of 148.114 Da and a monoisotopic mass of 148.037170 Da .

Scientific Research Applications

Production Enhancement in Saccharomyces cerevisiae

D-Xylono-1,5-lactone, when produced by engineered Saccharomyces cerevisiae strains, demonstrates significant potential as a platform chemical. Research has shown that the co-expression of D-xylonolactonase (XylC) with D-xylose dehydrogenase (xylB) in S. cerevisiae facilitates rapid opening of the lactone ring, leading to increased production of D-xylonate. This process, explored through both single-cell and population analyses, indicates that XylC's role is crucial for efficient production of D-xylonate, a component with potential applications in biotechnology and biochemical synthesis (Nygård et al., 2014).

Structural Analysis

The conformational stability and structure of this compound derivatives have been a focus of research. One study analyzed 2,3,4-tri-O-acetyl-D-xylono-1,5-lactone, providing insights into its conformational properties and the interactions influencing its structural stability. Such studies are important for understanding the chemical properties of this compound derivatives, which can have implications in various chemical synthesis processes (Nelson, 1979).

Synthesis and Transformation

Innovative synthesis techniques for derivatives of this compound have been developed. For instance, the regioselective halogenation of D-xylono-1,4-lactones has led to the efficient synthesis of 5-chloro- and 5-bromo-5-deoxy derivatives. Such methods are pivotal in creating specialized chemicals for various industrial and research applications, demonstrating the versatility of this compound as a precursor in organic synthesis (Bouchez et al., 1997).

Mechanism of Action

The enzyme D-xylose 1-dehydrogenase (NADP+) catalyzes the chemical reaction D-xylose + NADP+ = D-xylono-1,5-lactone + NADPH + H+ . Thus, the two substrates of this enzyme are D-xylose and NADP+ .

properties

IUPAC Name

(3R,4S,5R)-3,4,5-trihydroxyoxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-2-1-10-5(9)4(8)3(2)7/h2-4,6-8H,1H2/t2-,3+,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBSUZSONOQQGK-FLRLBIABSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(=O)O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001345691
Record name D-Xylono-1,5-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Xylono-1,5-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011676
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

82796-87-0
Record name D-Xylono-1,5-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Xylonic acid, δ-lactone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX4Z3X5JKZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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